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CPX-POM

Cat. No.: B1574593
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Description

Historical Trajectory and Foundational Discoveries in Ciclopirox (B875) (CPX) and Fosciclopirox (B607534) (CPX-POM) Research

Ciclopirox (CPX) was first developed in the 1970s and has been primarily utilized as a topical antifungal agent. researchgate.net Its broad-spectrum activity against various fungal pathogens is well-documented. researchgate.netfrontiersin.org Foundational research into CPX revealed its mechanism of action, which involves the chelation of polyvalent metal cations like Fe3+, leading to the inhibition of essential enzymes. nih.gov

The exploration of CPX for indications beyond fungal infections, specifically in oncology, was hampered by its poor oral bioavailability and low water solubility. patsnap.comaacrjournals.org These limitations made it challenging to achieve therapeutic systemic concentrations. nih.govnih.gov This led to the synthesis of Fosciclopirox (this compound), a prodrug engineered to overcome these pharmacokinetic hurdles. nih.govresearchgate.net The key innovation of this compound lies in its enhanced water solubility, making it suitable for parenteral administration. nih.gov Upon administration, this compound is rapidly and completely metabolized by circulating phosphatases to release the active CPX metabolite. nih.govcancer.gov

Academic Significance and Research Gaps Pertaining to this compound as a Prodrug

The academic significance of this compound is centered on its potential as an anticancer agent, particularly for urothelial cancer. patsnap.comciclomed.com Research has demonstrated that the active metabolite, CPX, exhibits anticancer properties by inhibiting cell proliferation, inducing apoptosis, and suppressing tumor cell migration and invasion. nih.govnih.gov A key mechanism of action identified is the inhibition of the Notch signaling pathway, which is often upregulated in cancer cells. patsnap.comcancer.gov CPX has been shown to bind to γ-secretase complex proteins, which are crucial for Notch activation. nih.govnih.gov

Despite promising preclinical and early clinical findings, research gaps remain. Further investigation is needed to fully elucidate the complete spectrum of molecular targets of CPX and to understand the mechanisms of potential resistance. Long-term efficacy and the potential for combination therapies are also areas that require more extensive research.

Methodological Approaches in Contemporary this compound Research Paradigms

The study of this compound employs a range of modern research methodologies. In vitro studies are fundamental to characterizing its activity and mechanism of action. These typically involve the use of various human cancer cell lines, such as those derived from high-grade urothelial cancer. nih.govaacrjournals.org Key assays used in these studies include:

Cell Proliferation Assays: To determine the effect of CPX on cancer cell growth. nih.gov

Colony Formation Assays: To assess the long-term proliferative capacity of cells. nih.gov

Spheroid Formation Assays: To model three-dimensional tumor growth. nih.gov

Cell Cycle Analysis: To investigate the impact of CPX on cell cycle progression. nih.gov

Molecular Modeling and Cellular Thermal Shift Assays: To confirm the binding of CPX to its target proteins. nih.gov

In vivo research predominantly utilizes animal models to evaluate the efficacy of this compound in a living system. A validated chemical carcinogen-induced mouse model of bladder cancer is frequently employed. nih.govnih.gov In these models, researchers assess parameters such as tumor volume, tumor stage migration, and proliferation indices. nih.govnih.gov

Pharmacokinetic studies in animal models, such as rats and dogs, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites. nih.govresearchgate.net These studies have confirmed the rapid and complete conversion of this compound to CPX and have characterized its systemic and urinary concentrations. nih.govascopubs.org

Finally, early-phase clinical trials in human subjects are being conducted to evaluate the safety, dose tolerance, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors, including bladder cancer. ascopubs.orgdrugdiscoverynews.comresearchgate.net

Detailed Research Findings

The following tables summarize key findings from various research studies on Fosciclopirox (this compound) and its active metabolite, Ciclopirox (CPX).

In Vitro Activity of Ciclopirox (CPX) in High-Grade Urothelial Cancer Cell Lines
Cell LineAssayKey FindingReference
T24, UM-UC-3, HT-1376, HTB-5, HTB-9, RT-4Cell ProliferationSignificant dose- and time-dependent decrease in cell proliferation. nih.gov
Multiple Bladder Cancer Cell LinesColony FormationInhibition of clonogenicity and number of colonies. nih.gov
T24, UM-UC-3, HT-1376, HTB-9, RT-4Spheroid FormationSignificant decrease in bladdosphere formation. ichgcp.net
T24, UM-UC-3Cell Cycle AnalysisIncreased cell cycle arrest at S and G0/G1 phases. nih.gov
T24, UM-UC-3Western BlotInhibited expression of cancer stem cell markers SOX9 and CD44. ichgcp.net
In Vivo Efficacy of Fosciclopirox (this compound) in a Mouse Bladder Cancer Model
Animal ModelTreatmentPrimary OutcomeMechanism of Action IndicationReference
N-butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN) induced mouse modelOnce-daily intraperitoneal administration of this compound (235 mg/kg and 470 mg/kg) for four weeksSignificantly decreased bladder weight (surrogate for tumor volume) and migration to lower stage tumors.Reduction in Presenilin 1 and Hes-1 expression in bladder tissues, supporting inhibition of Notch signaling. nih.govnih.gov
Pharmacokinetic Profile of Fosciclopirox (this compound)
ParameterFindingSpeciesReference
MetabolismRapidly and completely metabolized to its active metabolite, CPX, by circulating phosphatases.Mice, Rats, Dogs, Humans nih.govnih.govascopubs.org
BioavailabilityExcellent absolute bioavailability of CPX following subcutaneous administration of this compound.Rats, Dogs patsnap.comnih.gov
ExcretionCPX and its inactive metabolite, ciclopirox glucuronide (CPX-G), are excreted in the urine.Rats, Dogs patsnap.comnih.gov
Urine ConcentrationMaintained over 24 hours at concentrations well above the in vitro IC50 value following IP administration of this compound.Mice nih.gov

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CPX-POM;  CPXPOM;  CPX POM; 

Origin of Product

United States

Synthetic Methodologies and Structural Modifications of Cpx Pom

Novel Synthetic Pathways for CPX-POM Prodrug Design

This compound (Fosciclopirox) is a phosphoryloxymethyl (POM) ester-based prodrug of Ciclopirox (B875) (CPX). nih.govnih.govnih.govresearchgate.netciclomed.comontosight.airesearchgate.netresearchgate.netpatsnap.combiospace.comnih.govresearchgate.netcancer.gov Ciclopirox, while possessing broad-spectrum antifungal and promising anticancer activities, has limited clinical utility for systemic applications due to its poor water solubility and low oral bioavailability. nih.govnih.govnih.govciclomed.comontosight.airesearchgate.netresearchgate.netnih.govresearchgate.netcancer.gov The prodrug strategy employed in the design of this compound overcomes these challenges by significantly enhancing its aqueous solubility and enabling parenteral (intravenous or subcutaneous) administration. nih.govnih.govresearchgate.netciclomed.comontosight.airesearchgate.netresearchgate.netnih.govresearchgate.netcancer.gov

The synthetic approach for this compound involves the covalent incorporation of a phosphoryl-oxymethyl (POM) moiety onto the ciclopirox molecule. nih.govnih.govnih.govresearchgate.netciclomed.comontosight.airesearchgate.netresearchgate.netnih.govresearchgate.netcancer.govresearchgate.net This derivatization effectively "masks" the reactive alpha-carbon/proton bond of ciclopirox, which is a characteristic of beta-dicarbonyl carbon acid drugs, thereby improving both its chemical stability and aqueous solubility. researchgate.netresearchgate.net It is crucial to note that direct phosphorylation of the hydroxyl group of CPX results in an unstable compound prone to immediate hydrolysis; thus, the phosphoryl-oxo-methylene group is specifically utilized to yield a stable entity. nih.govmdpi.com

Upon administration, this compound is designed to be rapidly and completely metabolized in vivo to its active form, Ciclopirox (CPX), primarily through the action of circulating phosphatases. nih.govnih.govresearchgate.netresearchgate.netnih.govcancer.gov This efficient bioconversion ensures that the active drug is released at the target site.

Detailed Research Findings: Pharmacokinetic Performance of this compound

Preclinical pharmacokinetic studies in rats and dogs have demonstrated the successful in vivo performance of Fosciclopirox (B607534) (this compound). Following intravenous administration, the systemic availability of the active metabolite, CPX, is nearly complete. nih.govresearchgate.net The rapid metabolism of this compound to CPX is consistent with the presence of circulating phosphatases. nih.govresearchgate.net

Parameter Rat (IV this compound) nih.gov Dog (IV this compound) researchgate.net
Systemic Availability of CPX (relative to IV CPX-O) 97% Complete
Apparent Elimination Half-life of CPX < 1 hour Not specified, but rapid
Mean Residence Time of CPX < 1 hour Not specified, but rapid
Systemic Clearance of CPX 3326 ml/h/kg 615 ml/hr/kg
Apparent Volume of Distribution of CPX 2664 ml/kg 4486 ml/kg
Steady-state Volume of Distribution of CPX 1853 ml/kg 3776 ml/kg

Strategies for Functionalization and Derivatization of this compound for Enhanced Research Utility

The primary and most impactful strategy for functionalization and derivatization of Ciclopirox (CPX) for enhanced research utility is its conversion into the this compound prodrug (Fosciclopirox). nih.govnih.govciclomed.comontosight.airesearchgate.netresearchgate.netnih.govresearchgate.netcancer.gov This modification is a deliberate chemical design to overcome the inherent physicochemical limitations of CPX, such as its poor water solubility, which previously hindered its systemic administration and comprehensive research into its broader therapeutic potential, especially in cancer. nih.govnih.govnih.govciclomed.comontosight.airesearchgate.netresearchgate.netnih.govresearchgate.netcancer.gov

The phosphoryl-oxymethyl (POM) group serves as a cleavable moiety that is rapidly removed by circulating phosphatases in vivo, thereby releasing the active Ciclopirox. nih.govnih.govresearchgate.netresearchgate.netnih.govcancer.gov This controlled release mechanism is a key aspect of its functional design. Beyond this prodrug conversion, Ciclopirox undergoes further metabolic derivatization in the body to form ciclopirox glucuronide (CPX-G), an inactive metabolite that is subsequently excreted in urine. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netjmpas.com This metabolic pathway represents an endogenous derivatization process.

The enhanced research utility stemming from the this compound functionalization is multifaceted:

Improved Systemic Delivery: The significantly improved water solubility of this compound allows for its formulation as an injectable drug product, enabling intravenous and subcutaneous administration. nih.govnih.govresearchgate.netciclomed.comontosight.airesearchgate.netnih.govresearchgate.net This is critical for preclinical and clinical investigations into its anticancer activity in various solid tumors and hematologic malignancies, which would not be feasible with the parent compound alone due to its poor solubility. nih.govnih.govresearchgate.netciclomed.comresearchgate.netpatsnap.combiospace.comnih.govresearchgate.netcancer.govjmpas.comspringer.com

Targeted Delivery: In the context of urothelial cancer research, this compound selectively delivers the active metabolite, CPX, to the entire urinary tract following parenteral administration. nih.govnih.govresearchgate.netciclomed.comresearchgate.netresearchgate.netnih.govresearchgate.netcancer.govjmpas.com This targeted delivery is a crucial advantage for studying its efficacy in bladder cancer models.

Enhanced Stability: The POM modification also confers chemical stability to the molecule, addressing issues such as oxidative instability that can affect other beta-dicarbonyl carbon acid drugs. researchgate.net

Research Tool: Given Ciclopirox's established antifungal properties, this compound can also serve as a valuable research tool for studying fungal biology and the mechanisms underlying antifungal resistance. ontosight.ai

Sustainable Chemistry Principles in this compound Synthesis Research

Sustainable chemistry, commonly known as green chemistry, is an overarching philosophy in chemical design and production that aims to minimize or eliminate the generation and use of hazardous substances. ijpsjournal.comsigmaaldrich.comijbpas.com Its core principles include preventing waste, maximizing atom economy, designing less hazardous chemical syntheses, developing safer chemicals, utilizing safer solvents and auxiliary substances, and optimizing for energy efficiency. sigmaaldrich.com

While the provided research literature extensively details the synthetic pathways and therapeutic utility of this compound, it does not specifically elaborate on the application of sustainable chemistry principles during the synthesis research of this compound itself. However, the general trend in modern pharmaceutical development encourages the integration of these principles. This would involve efforts to optimize reaction conditions to reduce energy consumption, select environmentally benign solvents, and design synthetic routes that maximize atom economy, thereby minimizing waste production in the future development or large-scale production of this compound.

Molecular and Cellular Mechanisms of Action of Cpx Pom

Identification and Characterization of Primary Molecular Targets of Ciclopirox (B875) (CPX)

The primary molecular mechanism of Ciclopirox is widely attributed to its function as an iron chelator. mdpi.com This activity underlies its broad-spectrum effects, including its antifungal and anticancer properties.

Iron-Dependent Enzymes: CPX exhibits a high affinity for trivalent metal cations, particularly iron (Fe³⁺). nextstepsinderm.com By chelating intracellular iron, CPX disrupts the function of numerous iron-dependent enzymes that are crucial for cellular processes. mdpi.com These enzymes include:

Ribonucleotide Reductase: This enzyme is essential for DNA synthesis and repair. By inhibiting the iron-dependent M2 subunit of ribonucleotide reductase, CPX can halt cell proliferation. nih.gov

Deoxyhypusine Hydroxylase: Involved in the post-translational modification of eukaryotic initiation factor 5A (eIF5A), which is critical for protein synthesis and cell proliferation. mdpi.com

Catalases and Peroxidases: These enzymes are responsible for detoxifying reactive oxygen species (ROS). Inhibition of these enzymes can lead to increased oxidative stress and subsequent cellular damage. wikipedia.org

In-silico studies have also explored the interaction of CPX with other protein targets involved in cancer progression. Molecular docking simulations have suggested potential binding of CPX to the catalytic sites of proteins such as Catenin beta-1 and Cyclin-dependent kinase 4. biointerfaceresearch.com

Mechanisms of CPX Interaction with Biological Macromolecules (e.g., Protein-Ligand Binding Kinetics, Metal Chelation)

The interaction of CPX with biological macromolecules is primarily driven by its potent metal chelation properties. This mechanism distinguishes it from many other antifungal and anticancer agents. nextstepsinderm.com

Metal Chelation: CPX effectively binds to and sequesters intracellular iron, thereby depleting the pool of this essential metal ion required for the catalytic activity of various enzymes. mdpi.com The chelation of Fe³⁺ disrupts vital cellular functions, including mitochondrial electron transport and energy production, ultimately leading to cell growth inhibition and death. drugbank.com

Protein-Ligand Interactions: While specific protein-ligand binding kinetic data (i.e., on- and off-rates) for CPX are not extensively detailed in the available literature, computational studies have provided insights into its potential binding modes with cancer-related proteins. For instance, in-silico analysis of CPX interaction with Catenin beta-1 (PDB ID: 1JPW) indicated binding within the catalytic site with a binding energy of -4.90 Kcal/mol, involving a hydrogen bond with the amino acid residue Gln322. Similarly, docking with Cyclin-dependent kinase 4 (PDB ID: 3G33) showed a binding energy of -6.25 Kcal/mol, with hydrogen bonds formed with Ala175 and Gln173. biointerfaceresearch.com

Below is an interactive data table summarizing the in-silico binding interactions of Ciclopirox with selected protein targets.

Protein TargetPDB IDBinding Energy (Kcal/mol)Interacting Amino Acid Residues (Hydrogen Bonds)
Catenin beta-11JPW-4.90Gln322
Cyclin-dependent kinase 43G33-6.25Ala175, Gln173
Retinoblastoma protein1N4M-5.50Lys652
Protein deglycase DJ-13EZG-6.02Arg128
High-mobility group AT-hook 23UXW-6.61DC11, DG2

This data is derived from in-silico molecular docking studies. biointerfaceresearch.com

Intracellular Signaling Cascades Modulated by CPX (e.g., Notch, Wnt, Hedgehog, STAT3 pathways)

CPX has been shown to modulate several key intracellular signaling pathways that are often dysregulated in cancer, contributing to its anticancer effects.

Notch Pathway: CPX has been found to suppress the activation of Notch signaling. nih.govnih.gov Molecular modeling and cellular thermal shift assays have demonstrated that CPX can bind to the γ-secretase complex proteins Presenilin 1 and Nicastrin, which are essential for Notch activation. nih.govnih.gov This inhibition of the Notch signaling pathway can lead to reduced cancer cell proliferation. nih.govnih.govascopubs.org

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is another target of CPX. iiarjournals.orgnih.gov Studies have shown that CPX can inhibit this pathway, and this inhibitory effect is mediated by its iron chelation properties. researchgate.net Excess iron has been shown to block the CPX-mediated inhibition of Wnt signaling. researchgate.net The inhibition of the Wnt pathway by CPX can lead to decreased expression of downstream target genes and contribute to its pro-apoptotic effects. iiarjournals.orgnih.gov

Hedgehog Pathway: Based on the available research, there is no direct evidence to suggest that Ciclopirox modulates the Hedgehog signaling pathway. Studies investigating inhibitors of this pathway often refer to a different compound, cyclopamine. nih.govnih.govkoreascience.krsemanticscholar.orgresearchgate.net

STAT3 Pathway: CPX has been demonstrated to suppress the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at both tyrosine 705 (Tyr705) and serine 727 (Ser727) sites. nih.gov This inhibition of STAT3 phosphorylation is achieved, in part, through the inhibition of p-Src (Tyr416) and the induction of STAT3 ubiquitination, leading to growth arrest and autophagic cell death in cancer cells. nih.gov

Impact of CPX on Key Cellular Processes (e.g., Cell Cycle Progression, Proliferation, Apoptosis, Spheroid Formation)

The molecular interactions of CPX translate into significant impacts on fundamental cellular processes, underpinning its therapeutic potential.

Cell Cycle Progression and Proliferation: CPX has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest, primarily in the G1 phase. nih.govnih.gov This is achieved by downregulating the protein levels of key cell cycle regulators. nih.govnih.gov Mechanistically, CPX promotes the degradation of the Cdc25A protein, which leads to an increase in the inhibitory phosphorylation of G1-cyclin-dependent kinases (CDKs), such as CDK2 and CDK4. nih.gov Furthermore, CPX treatment has been observed to decrease the levels of Cyclin D1. nih.gov

Apoptosis: CPX is a potent inducer of apoptosis in various cancer cell lines. mdpi.comnih.govmdpi.comnih.govresearchgate.net The induction of apoptosis can be triggered by the accumulation of reactive oxygen species (ROS) and the activation of endoplasmic reticulum (ER) stress. nih.gov CPX has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2, Mcl-1, and Bcl-xL, while also activating caspases, including caspase-3. researchgate.net The decision between apoptosis and senescence induction by CPX can be influenced by glucose availability, with limited glucose favoring apoptosis. mdpi.com

Spheroid Formation: CPX has demonstrated the ability to inhibit the formation and growth of cancer cell spheroids. nih.govnih.govresearchgate.net This is significant as spheroid formation is considered an in vitro model for tumor self-renewal and the cancer stem cell phenotype. Treatment with CPX has been shown to decrease both the size and number of spheroids in bladder cancer cell lines. researchgate.net This effect is also associated with the inhibition of cancer stem cell marker proteins like SOX9 and CD44. researchgate.net

The following table summarizes the effects of CPX on various cellular processes in different cancer cell lines.

Cellular ProcessEffect of CPXCancer Model
Cell Cycle ProgressionG1 phase arrestNon-small cell lung cancer, Rhabdomyosarcoma, Breast cancer
ProliferationInhibitionHepatocellular carcinoma, Urothelial cancer, Gastric cancer
ApoptosisInductionT-cell acute lymphoblastic leukemia, Non-small cell lung cancer, Cervical cancer
Spheroid FormationInhibitionBladder cancer

Subcellular Trafficking and Localization Studies of CPX-POM and its Active Metabolite in Research Models

Fosciclopirox (B607534) (this compound) is designed as a prodrug to overcome the limitations of its active metabolite, Ciclopirox (CPX), such as low oral bioavailability. nih.govnih.gov Following intravenous administration, this compound is rapidly and completely metabolized to CPX by circulating phosphatases. nih.govascopubs.org As a result, this compound itself is typically not detected in plasma or urine. nih.gov

The active metabolite, CPX, is then distributed systemically. nih.govnih.gov Studies have shown that CPX can penetrate into hair and through the epidermis and hair follicles into the sebaceous glands and dermis. drugbank.com In the context of onychomycosis treatment, CPX has been shown to penetrate into and through the nail plate. nih.gov

The primary route of metabolism for CPX is glucuronidation, with the resulting CPX-glucuronide being excreted in the urine. drugbank.com Due to the rapid and complete conversion of this compound to CPX, subcellular trafficking and localization studies would primarily focus on the distribution of the active metabolite, CPX, within target cells and tissues. The intracellular localization of CPX is critical for its mechanism of action, which involves the chelation of intracellular iron and interaction with various intracellular targets as detailed in the preceding sections.

Preclinical Evaluation of Cpx Pom Biological Activity

Assessment of CPX-POM Efficacy in Defined In Vitro Cellular Systems (e.g., Cancer Cell Lines, Primary Cell Cultures)

The in vitro anticancer activity of the this compound platform is attributed entirely to its active metabolite, ciclopirox (B875) (CPX). Studies have demonstrated that this compound itself, and its subsequent metabolite ciclopirox glucuronide (CPX-G), have minimal to no direct cytotoxic activity, with IC50 values greater than 50 µM in cancer cell lines. researchgate.net Consequently, in vitro assessments are conducted using CPX as the test article. researchgate.net

CPX has demonstrated potent, broad-spectrum anticancer activity across a variety of cancer cell lines. acs.org In high-grade human urothelial cancer cell lines, including T24, UM-UC-3, HTB-9, HTB-5, HT-1376, and RT-4, CPX significantly inhibits cell proliferation in a dose- and time-dependent manner. researchgate.netbiointerfaceresearch.com The half-maximal inhibitory concentration (IC50) values in these urothelial cancer lines typically range from 1.5 to 10 µM. biointerfaceresearch.com Beyond proliferation, CPX effectively suppresses the long-term survival and colony-forming ability (clonogenicity) of these cells. researchgate.netresearchgate.net

Furthermore, CPX has shown efficacy in other cancer types, including pancreatic cancer cell lines (BxPC-3, PANC-1, and MIA PaCa-2), rhabdomyosarcoma (Rh30), breast carcinoma (MDA-MB-231), and colon adenocarcinoma (HT-29) cells. nih.govresearchgate.net

The mechanisms underlying the in vitro efficacy of CPX are multifaceted. It has been shown to induce cell cycle arrest at the S and G0/G1 phases and promote programmed cell death (apoptosis). researchgate.netnih.gov CPX also demonstrates activity against cancer stem-like cells by inhibiting the formation of three-dimensional spheroids (e.g., "bladdospheres") and reducing the expression of cancer stem cell markers such as CD44 and SOX9. researchgate.net

In addition to established cell lines, CPX has shown activity in primary cell cultures. Notably, it has been found to decrease the growth and viability of primary acute myeloid leukemia (AML) cells. researchgate.net

Cell LineCancer TypeReported IC50 (µM)Reference
T24High-Grade Urothelial Cancer2-4 researchgate.net
253JBVHigh-Grade Urothelial Cancer2-4 researchgate.net
UM-UC-3High-Grade Urothelial Cancer1.5-10 biointerfaceresearch.com
HTB-9High-Grade Urothelial Cancer1.5-10 biointerfaceresearch.com
HTB-5High-Grade Urothelial Cancer1.5-10 biointerfaceresearch.com
HT-1376High-Grade Urothelial Cancer1.5-10 biointerfaceresearch.com
RT-4High-Grade Urothelial Cancer1.5-10 biointerfaceresearch.com
Various Cancer Cell LinesGeneral1.5-4.9 acs.org

Pharmacodynamic Profiling of this compound and Ciclopirox (CPX) in Ex Vivo Tissue Preparations

Pharmacodynamic studies have utilized tissue preparations harvested from in vivo animal models to assess the molecular effects of this compound treatment. These analyses provide critical insights into the mechanism of action of the drug within a complex tissue environment.

In a chemical carcinogen mouse model of bladder cancer, bladder tissues were collected from animals following treatment with this compound. researchgate.net Subsequent analysis of these tissues revealed significant, dose-dependent decreases in the expression of key proteins involved in oncogenic signaling pathways. researchgate.net Specifically, reductions were observed in Notch 1, Presenilin 1, and Hey 1, which are critical components and downstream targets of the Notch signaling pathway. researchgate.net The Notch pathway is frequently overexpressed in bladder cancer and is associated with progression from non-muscle invasive to muscle invasive disease. nih.gov

Further pharmacodynamic evidence from these tissue samples showed a reduction in markers of cellular proliferation, including Ki67 and Proliferating Cell Nuclear Antigen (PCNA). nih.gov This aligns with the antiproliferative effects observed in in vitro studies. The inhibition of both the Notch and Wnt signaling pathways has been confirmed in these preclinical tissue models, underscoring the targeted molecular activity of CPX delivered via the this compound prodrug. mdpi.com In the context of acute myeloid leukemia (AML), protocols for clinical trials have included plans for ex vivo Drug Sensitivity Screening on bone marrow and peripheral blood samples from patients to further characterize the pharmacodynamic effects of CPX. mdpi.com

Investigation of this compound Activity in Established Animal Models of Disease (e.g., Chemical Carcinogen Mouse Models)

The in vivo efficacy of this compound has been robustly demonstrated in preclinical animal models, most notably in a chemically-induced model of urothelial cancer. nih.gov The N-butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN) mouse model is a well-established system that recapitulates the progression of human bladder cancer, from carcinoma in situ to muscle-invasive disease. researchgate.net

These macroscopic and histological findings were supported by molecular analyses of the tumor tissues. As noted in the pharmacodynamic profiling, tissues from this compound treated animals showed a dose-dependent reduction in the proliferation markers Ki67 and PCNA. researchgate.net These results confirm that the antiproliferative effects observed in vitro translate to an in vivo setting. Pharmacokinetic studies conducted in mice, rats, and dogs confirmed that parenteral administration of this compound efficiently delivers high concentrations of the active metabolite, CPX, to the urinary tract, achieving levels that far exceed the IC50 values determined from in vitro cancer cell line studies. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives and Ciclopirox Analogues

The development of this compound is itself a prime example of a structure-activity relationship study focused on optimizing pharmaceutical properties. The parent compound, ciclopirox (CPX), possesses inherent anticancer activity but is limited by poor water solubility and low bioavailability, making systemic administration challenging. nih.gov The key structural modification in this compound is the addition of a phosphoryloxymethyl (POM) ester group to the CPX core. researchgate.net This transformation creates a highly water-soluble prodrug (fosciclopirox) that is suitable for parenteral administration. researchgate.net This structural change does not confer biological activity itself; rather, it facilitates efficient in vivo delivery, after which the POM group is cleaved to release the active CPX molecule. researchgate.netresearchgate.net

Beyond the prodrug strategy, SAR studies on ciclopirox analogues have provided insights into the structural requirements for biological activity. The core N-hydroxypyridone ring is essential. nih.gov Research on various synthetic derivatives has shown that modifications at specific positions on this ring can significantly impact efficacy.

Key findings from SAR studies on ciclopirox analogues include:

Position 6: The presence of a lipophilic functional group at this position, such as the cyclohexyl ring in CPX, appears to be important for activity. acs.org

Positions 4 and 6: These sites have been identified as tolerant to further substitutions, allowing for the potential creation of new derivatives with altered properties. acs.org

Position 4: To achieve submicromolar potency, a very small group, like a methyl (-Me) or hydroxyl (-OH) group, is considered necessary at the fourth position. researchgate.net

Hydrophobicity: Studies on derivatives designed to inhibit herpes simplex virus (HSV) highlighted the importance of hydrophobic groups at the R4 and R6 positions for efficacy. mdpi.com

In-silico (computational) studies have also explored the SAR of ciclopirox by modeling the effects of replacing its central 1,2-dihydropyridine scaffold with other structures like morpholine (B109124) or piperazine (B1678402) to predict interactions with various cancer-related protein targets. biointerfaceresearch.com

Advanced Spectroscopic and Analytical Techniques in Cpx Pom Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Binding Studies of CPX-POM

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive, and quantifiable technique widely employed for the characterization of xenobiotics in biological fluids, making it suitable for pharmacokinetic (PK) studies of compounds like this compound nih.gov. Researchers have utilized NMR to investigate the stability and catabolism of this compound nih.gov.

For conformational analysis , NMR provides crucial insights into the solution conformation of small molecules, which is vital for guiding drug design hypotheses copernicus.org. The technique can identify the relative populations of different conformers and visualize conformational exchange dynamics at an atomic level copernicus.org. In systems with multiple rotatable bonds, NMR can help determine the most probable conformations, even for complex molecules ic.ac.uk. This ability to resolve conformational preferences and dynamics is critical for understanding how this compound behaves in solution and how its structure influences its interactions.

In binding studies , NMR spectroscopy offers atomic-level, site-specific information on structural dynamics and protein-ligand interactions copernicus.org. Saturation Transfer Difference (STD) NMR experiments have been successfully applied to assess ligand binding to target proteins nih.gov. This approach can determine protein-ligand binding volumes, shedding light on the volume changes that occur when small molecules bind to proteins vu.lt. For CPX (the active metabolite of this compound), molecular modeling and cellular thermal shift assays have indicated its binding to γ-secretase complex proteins, specifically Presenilin 1 and Nicastrin, which are essential for Notch activation nih.gov. These studies highlight NMR's capability to delineate the molecular interactions underpinning this compound's biological activity.

Mass Spectrometry-Based Approaches for this compound Metabolite Identification in Biological Matrices (Research Models)

Mass spectrometry (MS) is a cornerstone technique for the identification of drug metabolites, with high-resolution mass spectrometry (HRMS) and advanced data processing techniques significantly enhancing its capabilities ijpras.com. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for metabolite analysis due to its exceptional sensitivity, accuracy, and capacity to analyze complex mixtures alwsci.com. This technique provides unique fragmentation patterns that are crucial for identifying individual compounds, including novel or unexpected metabolites alwsci.comlcms.cz.

In the context of this compound research, LC-MS/MS has been extensively used to quantify the concentrations of this compound and its metabolites in biological matrices such as plasma and urine from preclinical research models nih.gov. These studies are fundamental for pharmacokinetic (PK) and pharmacodynamic (PD) assessments, providing critical information on drug efficacy, toxicity, and safety alwsci.com.

Research has shown that this compound is rapidly and completely metabolized to its active form, Ciclopirox (B875) (CPX), in animal models like rats and dogs following intravenous administration nih.govpatsnap.com. The active metabolite, CPX, and its inactive glucuronide conjugate, ciclopirox glucuronide (CPX-G), are subsequently excreted in the urine patsnap.com. The quantitative limits of detection and quantitation for these compounds in biological samples are critical for accurate analysis, as summarized in the table below nih.gov:

CompoundMatrixUpper Limit of Quantitation (ULOQ) (ng/mL)Lower Limit of Quantitation (LLOQ) (ng/mL)
This compoundPlasma1005000
This compoundUrine1005000
CPXPlasma255000
CPXUrine255000
CPX-GUrine2505000

Table 1: Quantitative Limits of Quantitation for this compound and Metabolites in Biological Matrices nih.gov

The ability of MS-based approaches to effectively remove endogenous interferences from complex biological matrices, such as plasma, further underscores their utility in metabolite identification nih.gov.

X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation of this compound-Target Complexes

X-ray Crystallography is a definitive method for determining the high-resolution, three-dimensional atomic structures of proteins and their complexes creative-biolabs.com. This technique provides detailed insights into bonding, molecular architecture, and how proteins interact with other molecules, including small-molecule ligands creative-biolabs.com. While direct X-ray crystallographic data for this compound-target complexes were not explicitly detailed in the provided sources, the active metabolite CPX has been shown through molecular modeling to bind to γ-secretase complex proteins, Presenilin 1 and Nicastrin nih.gov. X-ray crystallography is routinely used in drug discovery to elucidate protein-ligand interactions, informing rational drug design by revealing binding sites and mechanisms creative-biolabs.comnjbio.com.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the determination of high-resolution 3D structures of large, complex, and often flexible biological assemblies, including drug-target complexes, in a near-native state diamond.ac.ukfmi.chcriver.commorgridge.org. Cryo-EM is particularly advantageous for targets that are difficult to crystallize, such as membrane proteins and large multi-subunit complexes diamond.ac.ukcriver.com. It allows for the visualization of dynamic interactions and conformational changes that occur upon ligand binding, providing a deeper understanding of the mechanism of action of compounds like this compound diamond.ac.ukcriver.com. Although specific cryo-EM studies on this compound-target complexes were not identified in the provided information, the technique's general applicability to drug discovery and the elucidation of challenging protein structures makes it a valuable tool for future investigations into this compound's interactions.

Advanced Chromatographic Methods for Purity Assessment and Stability Profiling of this compound Research Samples

Advanced chromatographic methods are essential for ensuring the quality, purity, and stability of this compound research samples. These techniques provide robust platforms for separating and quantifying the compound from impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical analysis, widely used for purity assessment researchgate.net. HPLC, especially when coupled with a photodiode array (PDA) detector, offers high sensitivity and the ability to provide spectral information, enabling the specific detection of analytes even in complex matrices mdpi.com. This specificity is crucial for distinguishing this compound from related substances and potential contaminants.

For stability profiling , chromatographic methods are indispensable for developing stability-indicating assays. These assays are validated quantitative analytical procedures designed to monitor changes in drug substance concentration over time and to reliably quantify degradation impurities without interference from other components nih.govijpsjournal.com. HPLC is a common method for this purpose, ensuring the integrity and shelf-life of pharmaceutical products researchgate.netnih.govijpsjournal.com. Hyphenated systems, such as HPLC-Mass Spectrometry (HPLC-MS), further enhance stability analysis by combining powerful separation with highly sensitive and specific detection, allowing for the structural determination of degradation products nih.govijpsjournal.com.

The stability of this compound in solution, particularly for parenteral administration, has been a key consideration in its development nih.gov. Rigorous stability studies using advanced chromatographic methods are critical to confirm that this compound maintains its chemical integrity and potency under various storage conditions, thereby ensuring the reliability and reproducibility of research findings. Method validation, adhering to guidelines such as those from the International Council for Harmonisation (ICH), is paramount to guarantee the accuracy, precision, specificity, and robustness of these analytical procedures researchgate.netmdpi.com.

Computational and Theoretical Studies on Cpx Pom

Quantum Chemical Calculations and Molecular Dynamics Simulations of CPX-POM

Quantum chemical calculations provide detailed information about the electronic structure, stability, and reactivity of molecules, while molecular dynamics (MD) simulations explore the time-dependent behavior of molecular systems, including ligand-receptor interactions and conformational changes. Although this compound is a prodrug that is rapidly metabolized to CPX, molecular modeling techniques have been instrumental in understanding the active metabolite's mechanism.

Molecular modeling, encompassing aspects of quantum chemical calculations and molecular dynamics simulations, has been utilized to investigate the binding of CPX to crucial biological targets. Specifically, CPX has been shown to bind to γ-secretase complex proteins, including Presenilin 1 and Nicastrin researchgate.netnih.govnih.govaacrjournals.orgpatsnap.com. These proteins are essential for Notch activation, a signaling pathway frequently upregulated in various cancer cell types nih.govresearchgate.netnih.govnih.govaacrjournals.orgcancer.gov. The application of such computational methods helps to characterize the nature of these interactions at an atomic level, providing insights into the molecular basis of CPX's anticancer activity researchgate.netnih.govnih.govaacrjournals.orgpatsnap.com.

While direct detailed quantum chemical calculations on the this compound prodrug itself are less frequently highlighted in the context of its mechanism of action (due to its rapid conversion to CPX), general principles of quantum chemistry are applicable. For instance, quantum chemical parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, softness, electron affinity, and electronegativity can be derived from density functional theory (DFT) calculations, offering insights into a compound's reactivity and electronic properties ajchem-a.comdergipark.org.tr. Similarly, MD simulations can be employed to assess the conformational stability of the prodrug in various environments and to observe its interaction patterns before hydrolysis, contributing to a comprehensive understanding of its pharmacokinetic profile ajchem-a.comresearchgate.net.

Molecular Docking and Virtual Screening for Novel this compound Modulators

Molecular docking and virtual screening are computational techniques used to predict the binding affinity and orientation of small molecules (ligands) to a macromolecular target (receptor) and to identify potential drug candidates from large chemical libraries, respectively mdpi.com.

For this compound, molecular docking studies have been crucial in understanding the interactions of its active form, CPX, with its targets. Molecular modeling and cellular thermal shift assays have demonstrated that CPX binds to γ-secretase complex proteins, namely Presenilin 1 and Nicastrin, which are vital for Notch signaling researchgate.netnih.govnih.govaacrjournals.orgpatsnap.com. These studies help elucidate the molecular basis of CPX's inhibitory effect on Notch activation in cancer cells researchgate.netnih.govnih.govaacrjournals.orgpatsnap.com.

Interestingly, docking studies specifically with the this compound prodrug have predicted a poor interaction with the binding site of certain enzymes, such as UROIIIS, primarily because the N-oxide moiety of CPX (which is absent in this compound) is critical for generating stabilizing interactions with the protein mdpi.com. This finding reinforces the understanding that the biological activity attributed to this compound is largely due to its hydrolysis into the active CPX metabolite mdpi.com.

Virtual screening, often coupled with molecular docking, can be employed to identify novel modulators or derivatives that might interact with CPX's targets or improve the prodrug's properties. This involves computationally screening large databases of compounds against a target's binding site or using ligand-based approaches to find molecules with similar physicochemical properties to known active compounds mdpi.com. While specific large-scale virtual screening efforts for novel this compound modulators are not detailed in the provided information, the general methodology is applicable. The design of this compound itself as a prodrug is a form of rational design aimed at improving the delivery and efficacy of CPX nih.govcancer.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activities. By developing mathematical models, QSAR aims to predict the activity of new or untested compounds based on their molecular descriptors.

For analogues of Ciclopirox (B875) (CPX), which is the active metabolite of this compound, QSAR modeling has yielded significant predictive power. A QSAR model developed for 24 derivatives of Ciclopirox demonstrated a predictive power of 88.99% researchgate.net. This model was constructed using four key predictive descriptors: ATS1p, nCs, Hy, and F08[C-C] researchgate.net. The high F-statistics value of 9025.78 (corrected df(25), Pr > F = 0.0001) further underscores the statistical significance and robustness of this QSAR model researchgate.net. This type of modeling is invaluable for guiding the synthesis of new derivatives with enhanced activity or improved pharmacokinetic profiles.

Table 1: QSAR Model Descriptors for Ciclopirox Derivatives

DescriptorDescription (General)Role in QSAR Model (Implied)
ATS1pAtom-type E-state indexRelates to electronic and steric properties
nCsNumber of carbon atomsRelates to size and lipophilicity
HyHydrophilic factorRelates to polarity and solubility
F08[C-C]Fragment-based descriptorCaptures specific structural features

Note: The specific interpretation of these descriptors in the context of Ciclopirox activity would require further detailed analysis from the original research.

QSAR analyses can also be used to assess pharmacokinetic and drug-likeness properties, providing insights into absorption, distribution, metabolism, and excretion (ADME) characteristics of compounds researchgate.net. This predictive capability is crucial for prioritizing compounds for further experimental investigation.

De Novo Design Principles for this compound Derivative Development

De novo design is a computational approach that aims to generate novel molecular structures with desired properties from scratch, rather than modifying existing ones mdpi.com. For this compound, the initial design itself was a strategic de novo approach to overcome limitations of the parent drug, ciclopirox.

The primary de novo design principle behind this compound (Fosciclopirox) was to create a prodrug that would improve the pharmacological properties of ciclopirox nih.govresearchgate.netnih.govnih.govaacrjournals.orgpatsnap.comcancer.govmdpi.com. Ciclopirox's clinical utility as an oral anticancer agent was limited by its poor oral bioavailability, low water solubility, and gastrointestinal toxicity researchgate.netnih.govnih.govaacrjournals.orgpatsnap.comcancer.gov. By synthesizing this compound as a phosphoryloxymethyl ester, the design aimed to achieve:

Enhanced Water Solubility: this compound exhibits outstanding water solubility, making it readily formulable for parenteral administration nih.gov.

Improved Systemic Efficacy and Bioavailability: The prodrug design allows for selective delivery of the active metabolite, CPX, to target areas, such as the entire urinary tract following parenteral administration, and increases systemic efficacy nih.govresearchgate.netnih.govnih.govaacrjournals.orgpatsnap.comcancer.gov.

Reduced Gastrointestinal Toxicity: The prodrug strategy circumvents the GI toxicity observed with oral administration of CPX researchgate.netnih.govnih.govaacrjournals.orgpatsnap.commdpi.com.

These principles guide the development of new this compound derivatives. Future de novo design efforts for this compound analogues would likely focus on optimizing the prodrug moiety for:

Controlled Release: Designing POM esters or similar prodrugs that allow for tailored release kinetics of CPX in specific tissues or over extended periods.

Targeted Delivery: Incorporating features that enable more precise delivery of CPX to specific cancer cells or organs, potentially reducing off-target effects.

Improved Metabolic Stability: Designing prodrugs that resist premature hydrolysis in non-target tissues while ensuring efficient activation at the desired site.

Enhanced Permeability: Optimizing the prodrug structure to facilitate cellular uptake or membrane permeability where required.

The success of this compound as a prodrug for ciclopirox demonstrates the effectiveness of rational design principles in overcoming pharmacological limitations and highlights the potential for further computational de novo design to create more advanced derivatives with optimized therapeutic profiles.

Biotechnological Applications and Research Tool Development with Cpx Pom

Development of CPX-POM-Based Probes for Biological Research and Imaging

This compound, as a novel derivative of ciclopirox (B875), holds potential as a research tool for studying fungal biology and the mechanisms of antifungal resistance macsenlab.com. The parent compound, Ciclopirox, interferes with the fungal cell membrane and chelates metal ions, which are essential for fungal cellular functions macsenlab.com. The esterification to form this compound may enhance its lipophilicity, potentially improving its ability to penetrate fungal cell membranes and interact with intracellular targets macsenlab.com. This improved cellular penetration, facilitated by the prodrug design, can be leveraged in research to investigate the intricate processes of fungal pathogenesis and the development of resistance to antifungal agents. By delivering Ciclopirox more effectively into fungal cells, researchers can gain deeper insights into the compound's mechanism of action at a cellular and molecular level, contributing to the understanding of fungal biology and the design of new therapeutic strategies.

Conjugation Strategies of this compound for Targeted Delivery in Preclinical Research Systems

The core conjugation strategy of this compound for targeted delivery lies in its design as a phosphoryloxymethyl (POM) ester-based prodrug of Ciclopirox wikipedia.org. This chemical modification is crucial for overcoming the limitations of Ciclopirox, such as poor oral bioavailability and gastrointestinal toxicity, thereby enabling parenteral administration nih.govnih.govfda.govguidetopharmacology.org. Upon systemic administration, this compound is rapidly and completely metabolized by circulating phosphatases to release the active Ciclopirox metabolite wikipedia.orgnih.govguidetopharmacology.org. This prodrug approach ensures the selective delivery of CPX to target tissues, such as the entire urinary tract, which is particularly relevant for its investigation in urothelial cancer nih.govnih.govguidetopharmacology.orgchembase.cn.

Preclinical pharmacokinetic studies in animal models, such as rats and dogs, have demonstrated the effectiveness of this conjugation strategy. The absolute bioavailability of CPX following subcutaneous administration of this compound was found to be excellent, significantly higher than that of oral Ciclopirox Olamine (CPX-O) nih.govfda.govguidetopharmacology.org. This enhanced bioavailability and systemic exposure allow for the achievement of therapeutic concentrations of Ciclopirox in target tissues, exceeding in vitro IC50 values multiple times at well-tolerated doses tcichemicals.comchembase.cn.

Table 1: Preclinical Pharmacokinetic Data for this compound and CPX-O in Rats and Dogs fda.govguidetopharmacology.org

CompoundRoute of AdministrationSpeciesBioavailability of CPXKey Outcome
This compoundIntravenous (IV)Rats, DogsCompleteRapid and complete metabolism to CPX
This compoundSubcutaneous (SC)Rats, DogsExcellentImproved systemic exposure of CPX
CPX-OOralRats, DogsLowLimited clinical utility due to poor bioavailability

This strategic esterification not only improves the systemic delivery of Ciclopirox but also facilitates its targeted distribution to specific anatomical sites, making this compound a valuable tool in preclinical research for evaluating therapeutic efficacy in various malignancies.

Integration of this compound within Nanoscale Systems for Research Applications

The integration of chemical compounds into nanoscale systems is a rapidly evolving area in biomedical research, primarily aimed at improving drug delivery, enhancing therapeutic efficacy, and enabling advanced imaging capabilities schd-shimadzu.comnih.govuni.lu. While this compound itself is designed as a prodrug to improve the solubility and systemic delivery of Ciclopirox through its phosphoryloxymethyl ester linkage macsenlab.comnih.govwikipedia.org, direct and extensive research specifically detailing the integration of this compound into nanoscale systems for research applications is not broadly reported in the provided literature.

However, the inherent properties of this compound, such as its improved water solubility compared to Ciclopirox wikipedia.orgnih.gov, make it amenable to formulation within various nanoscale delivery platforms. Nanoparticles are often employed to enhance the solubility, stability, and circulation time of therapeutic agents, as well as to facilitate targeted delivery to specific cells or tissues schd-shimadzu.comuni.lu. Given that this compound is developed for parenteral administration and aims for enhanced systemic efficacy nih.govguidetopharmacology.org, it aligns conceptually with the benefits offered by nanoscale systems.

Research has explored the use of nanoscale delivery systems for the active metabolite, Ciclopirox (CPX), including its metal complexes, to control release and prolong tissue persistence in preclinical models tcichemicals.com. For instance, nanosuspensions and PLGA nanoparticles loaded with a lipophilic metal complex of CPX and Zinc (CPX-Zn) have been investigated for intraductal administration to mammary tissue tcichemicals.com. While these studies focus on CPX rather than this compound, they highlight the broader interest in leveraging nanotechnology to optimize the delivery of Ciclopirox and its derivatives for research and therapeutic purposes. The improved physicochemical properties of this compound could potentially facilitate its incorporation into such advanced delivery systems in future research endeavors, enabling more precise investigations into its biological activities and distribution patterns.

Biocatalytic Transformations and Bioremediation Research Involving this compound

Current research on this compound (Fosciclopirox) predominantly focuses on its role as a prodrug for therapeutic applications, particularly in oncology, due to its ability to deliver the active metabolite Ciclopirox nih.govwikipedia.orgnih.govguidetopharmacology.orgchembase.cnwikipedia.orglgcstandards.com. The primary "biocatalytic transformation" involving this compound is its hydrolysis by circulating phosphatases in biological systems to release Ciclopirox wikipedia.orgnih.govguidetopharmacology.org. This enzymatic cleavage is integral to its function as a prodrug, ensuring the bioavailability of the active compound.

However, based on the available information, there is no specific research detailing the involvement of this compound in broader biocatalytic transformations outside of its prodrug activation, such as its use as a substrate or catalyst in industrial biocatalysis, or its application in bioremediation processes for environmental pollutant degradation. While biocatalysis and bioremediation are significant fields leveraging biological systems and enzymes for various chemical transformations and environmental clean-up, the specific compound this compound has not been identified as a subject of research in these contexts in the provided literature. The "POM" in this compound refers to the phosphoryloxymethyl ester moiety, distinct from other chemical entities or polymers that might share similar acronyms in the context of biocatalysis or bioremediation, such as polyoxometalates or polyoxymethylene nih.gov. Therefore, current research primarily positions this compound within the scope of medicinal chemistry and pharmacology as a therapeutic agent.

Challenges, Limitations, and Future Directions in Cpx Pom Research

Methodological Hurdles and Data Interpretation Challenges in CPX-POM Studies

A primary methodological hurdle in the preclinical assessment of this compound lies in the fundamental difference between in vitro and in vivo environments. This compound is a prodrug that requires cleavage by circulating phosphatases to release its active metabolite, CPX. nih.govnih.gov Standard cell culture media lack these enzymes, meaning that this compound itself shows little to no anticancer activity in these settings. nih.gov Consequently, researchers must use the active metabolite, typically as ciclopirox (B875) olamine (CPX-O), for in vitro experiments to study mechanisms of action, such as effects on cell proliferation, colony formation, and signaling pathways. nih.govjmpas.com This creates a translational gap, as the pharmacokinetics of the administered prodrug and the resulting systemic and local concentrations of the active metabolite in vivo must be carefully correlated with the in vitro findings.

Further challenges arise in the bioanalytical methods required for pharmacokinetic studies. Validated methods, often using techniques like LC-MS/MS, are necessary to accurately quantify concentrations of the parent prodrug (this compound), the active metabolite (CPX), and its major inactive metabolite, ciclopirox glucuronide (CPX-G), in various biological matrices such as plasma and urine. nih.govaltinbas.edu.tr The rapid and complete metabolism of this compound to CPX in vivo means that the prodrug itself is often not detected in plasma or urine, simplifying some analyses but placing the focus squarely on the accurate measurement of CPX and CPX-G. nih.govnih.gov

Interpreting data from animal models also presents challenges. For instance, in the widely used N-butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN) mouse model of bladder cancer, a key endpoint is the reduction in bladder weight, which serves as a surrogate for tumor volume. nih.govpatsnap.com While this provides a valuable measure of efficacy, it is an indirect assessment of the tumor burden. Pathological analysis showing a migration to lower-stage tumors provides more direct evidence but requires complex histological evaluation. nih.govjmpas.com Correlating these macroscopic and microscopic findings with systemic drug exposure and mechanistic markers, such as the inhibition of Notch signaling proteins in bladder tissue, is crucial for a comprehensive interpretation of the preclinical data. nih.govjmpas.com

Emerging Research Paradigms and Unexplored Avenues for this compound

The primary research focus for this compound has been its development for the treatment of urothelial (bladder) cancer, leveraging its selective delivery of high concentrations of the active metabolite CPX to the urinary tract. patsnap.com However, the systemic bioavailability of CPX following this compound administration opens the door to treating a broader range of malignancies. nih.gov The parent compound, CPX, has shown preclinical activity against a wide spectrum of cancers, including leukemia, lymphoma, breast cancer, and pancreatic cancer, suggesting that this compound could be explored in these other contexts. nih.gov An ongoing Phase 1B/2A clinical trial is currently evaluating this compound, both alone and in combination with cytarabine, for relapsed/refractory acute myeloid leukemia (AML). asco.orgascopubs.org

A significant emerging paradigm is the elucidation of CPX's molecular mechanisms beyond its known function as an iron chelator. nih.govresearchgate.net Recent studies have demonstrated that CPX binds to and inhibits the γ-secretase complex, a key component of the Notch signaling pathway, which is implicated in cancer cell proliferation and survival. nih.govasco.orgresearchgate.net This discovery positions this compound as a potential γ-secretase inhibitor and provides a strong rationale for its use in cancers where Notch signaling is a known driver. asco.orgasco.org Other signaling pathways implicated in CPX's anticancer effects include Wnt/β-catenin, highlighting its multi-targeted nature. jmpas.comnih.gov

Future research is likely to focus on several unexplored avenues:

Combination Therapies: A promising strategy is to evaluate this compound in combination with standard-of-care treatments, including chemotherapy and immunotherapy. drug-dev.com The distinct mechanism of action of CPX could create synergistic effects, overcoming resistance and improving patient outcomes.

New Cancer Indications: Based on the broad preclinical activity of CPX, investigating the efficacy of this compound in other solid tumors beyond bladder cancer is a logical next step. nih.govresearchgate.net One study has already identified DJ-1 as a potential target for CPX in colorectal cancer. thno.org

Biomarker Development: Identifying predictive biomarkers to determine which patients are most likely to respond to this compound therapy is a critical unmet need. This could involve analyzing the expression of Notch pathway components, iron metabolism proteins, or using ex vivo drug sensitivity screening platforms. asco.orgprecisionmedicineinvesting.com

Beyond Cancer: The parent compound CPX has been investigated for other therapeutic applications, including antiviral and antibacterial uses, which could represent long-term, exploratory avenues for the prodrug formulation. mdpi.com

Translational Potential of this compound Research for Preclinical and Mechanistic Understanding

The development of this compound is a clear case study in successful translational research. The project originated from the observation that the parent compound, Ciclopirox, had potent anticancer activity but was limited by poor water solubility, low oral bioavailability, and gastrointestinal toxicity, which prevented its systemic use. nih.govnih.govpatsnap.com The synthesis of the fosciclopirox (B607534) (this compound) prodrug directly addressed these challenges, creating a highly water-soluble compound suitable for parenteral administration that could deliver the active metabolite systemically. nih.govnih.gov

Preclinical pharmacokinetic and toxicology studies in multiple animal species, including rats and dogs, were essential to bridge the gap from laboratory to clinic. nih.govresearchgate.net These studies established that intravenously or subcutaneously administered this compound is rapidly and completely converted to CPX, achieving 100% bioavailability of the active metabolite. nih.gov This work provided the foundational safety and exposure data required to design first-in-human clinical trials.

The use of relevant animal models, such as the BBN mouse model, was critical for establishing preclinical proof-of-principle. nih.govresearchgate.net In these models, this compound demonstrated significant anti-tumor activity, reducing tumor surrogates and causing a favorable shift to lower-stage disease. nih.govjmpas.com Crucially, these efficacy studies were integrated with mechanistic investigations. Analysis of tumor tissue from treated animals confirmed that this compound administration led to a reduction in the expression of proteins involved in the Notch signaling pathway, such as Presenilin 1 and Hes-1, providing an in vivo link between drug exposure and the proposed mechanism of action. nih.gov

This robust body of preclinical evidence directly enabled the translation of this compound into clinical trials. A first-in-human Phase 1 study (NCT03348514) in patients with advanced solid tumors successfully determined the safety, pharmacokinetics, and recommended Phase 2 dose. nih.govamazonaws.com The findings confirmed the preclinical observations of rapid and complete conversion to CPX and established that well-tolerated doses could achieve significant concentrations of the active drug in both plasma and urine. amazonaws.com This success has led to subsequent Phase 1 and Phase 2 trials specifically in bladder cancer and AML patients, demonstrating a clear and effective translational pathway from addressing a pharmacological problem to clinical evaluation. nih.govasco.orgfrontiersctsi.org

Table 1: Summary of Key Preclinical Findings for this compound

Study AreaAnimal ModelKey FindingsReference
PharmacokineticsRats, DogsRapid and complete metabolism of this compound to active metabolite CPX. Complete bioavailability of CPX after IV or SC administration of this compound. nih.gov
EfficacyBBN Mouse Model (Bladder Cancer)Significant decrease in bladder weight (tumor surrogate). Migration to lower-stage tumors. Dose-dependent reduction in proliferation markers (Ki67, PCNA). nih.govjmpas.com
Mechanism of ActionBBN Mouse Model (Bladder Cancer)Reduced expression of Notch signaling proteins (Presenilin 1, Hes-1) in bladder tissues. nih.gov
ToxicityMiceMaximum Tolerated Dose (MTD) for once-daily intraperitoneal administration determined to be 470 mg/kg. nih.gov

Ethical Considerations and Responsible Conduct of Research with this compound

The advancement of this compound has been guided by established ethical principles governing both animal and human research. All preclinical animal studies reported were conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC), ensuring adherence to guidelines for animal welfare. nih.gov Research was performed in accredited facilities, such as those compliant with Good Laboratory Practice (GLP) and accredited by the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC), demonstrating a commitment to high standards of animal care and use. nih.gov The use of animals was justified to establish safety, pharmacokinetics, and preclinical proof-of-principle, which are essential prerequisites for advancing a new therapeutic candidate to human trials.

The transition to human research was managed under strict regulatory and ethical oversight. The first-in-human and subsequent clinical trials were conducted under Investigational New Drug (IND) applications cleared by the U.S. Food and Drug Administration (FDA). kucancercenter.org These trials are governed by protocols that are reviewed by institutional review boards (IRBs) to protect the rights and welfare of human participants. Key components of this oversight include ensuring informed consent, monitoring patient safety, and adhering to data and safety monitoring plans. kucancercenter.orgkucancercenter.org The design of these trials, starting with dose-escalation studies in patients with advanced cancers for whom other treatment options may be limited, reflects the ethical principle of balancing potential risks with potential benefits. drug-dev.comamazonaws.com The public-private partnerships formed to advance this compound also highlight a collaborative model for drug development that leverages academic discovery with industry expertise to bring promising treatments to patients in a responsible manner. drug-dev.comasco.org

Q & A

Q. What pharmacokinetic parameters are critical for evaluating CPX-POM in preclinical studies?

Key parameters include systemic clearance (CL), volume of distribution (Vd), elimination half-life (t1/2), and absolute bioavailability. For example, in rats, this compound exhibited a systemic CL of 615 ml/h/kg and Vd of 4486 ml/kg, indicating extensive tissue distribution. Bioavailability studies in dogs showed 106% bioavailability for intravenous this compound but only ~17% for oral CPX-O, highlighting route-dependent absorption .

ParameterRats (IV this compound)Dogs (IV this compound)Dogs (Oral CPX-O)
CL (ml/h/kg)615Comparable to hepatic blood flowN/A
Vd (ml/kg)44863776N/A
BioavailabilityN/A106%~17%

Q. Which analytical methods are validated for quantifying this compound and its metabolites in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For this compound, the lower limit of quantitation (LLOQ) in plasma is 250 ng/ml, with a linear range of 100–5000 ng/ml (r² = 0.998). CPX and its glucuronide metabolite (CPX-G) are quantified using precursor/product ion transitions (e.g., m/z 384.1 → fragment for CPX-G) with LLOQs of 25 ng/ml and 250 ng/ml, respectively. Method validation adheres to GLP principles, ensuring reproducibility across species .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound bioavailability across administration routes and species?

Discrepancies arise from presystemic metabolism and formulation stability. For example, oral CPX-O in dogs shows low bioavailability due to first-pass metabolism, whereas subcutaneous this compound in rats achieves near-complete absorption. Methodological strategies include:

  • Comparative pharmacokinetic modeling : Use WinNonlin® to simulate species-specific metabolic rates and adjust dosing regimens.
  • Formulation optimization : Adjust pH (7.5–8.0 for this compound injectables) and excipients (e.g., Captisol®) to enhance solubility and stability, as demonstrated in preclinical studies .

Q. What experimental strategies resolve contradictions in this compound metabolite activity data?

this compound is undetectable in plasma/urine due to rapid hydrolysis to CPX, while CPX-G (inactive) dominates excretion. Contradictions in reported metabolite activity require:

  • Time-course metabolite profiling : Collect plasma/urine samples at ≤5-minute intervals post-dose to capture transient this compound levels.
  • In vitro-in vivo correlation (IVIVC) : Use hepatocyte assays to confirm CPX-G’s inactivity, aligning with in vivo findings where 37–49% of doses are excreted as CPX-G .

Q. How can this compound formulation stability be optimized without compromising pharmacokinetic efficacy?

Stability challenges (e.g., pH sensitivity) are addressed by:

  • Buffering agents : Phosphate buffer (pH 7.5–8.0) prevents degradation while maintaining solubility.
  • Excipient screening : Captisol® (300 mg/ml) enhances solubility without altering this compound’s metabolic activation. Accelerated stability testing (40°C/75% RH for 6 months) validates these adjustments .

Methodological Frameworks

  • PICO Framework : Apply to design studies (e.g., Population: Rats/Dogs; Intervention: this compound dosing; Comparison: Route effects; Outcome: Bioavailability) .
  • FINER Criteria : Ensure questions are Feasible (e.g., scalable LC-MS/MS methods), Novel (e.g., route-specific formulation), and Relevant (translational potential for bladder cancer) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.